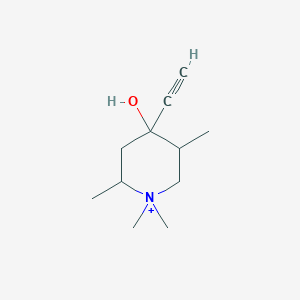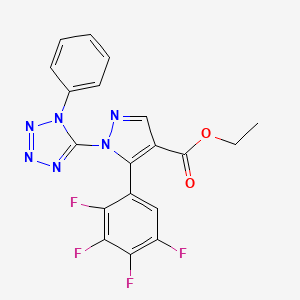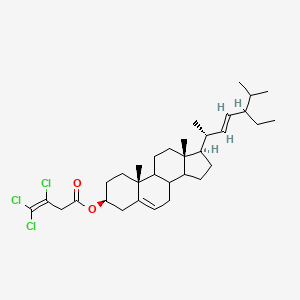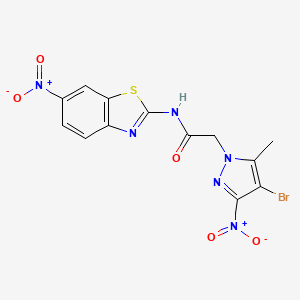
4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium is an organic compound characterized by the presence of an ethynyl group, a hydroxy group, and a hexahydropyridinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that contains the hexahydropyridinium ring. The ethynyl group can be introduced through a reaction with an alkyne, while the hydroxy group can be added via hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethynyl group can produce an alkane.
Applications De Recherche Scientifique
4-(1-Ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium involves its interaction with specific molecular targets and pathways. The ethynyl and hydroxy groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium include:
- 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridine
- 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydroquinolinium
Uniqueness
The uniqueness of 4-(1-ethynyl)-4-hydroxy-1,1,2,5-tetramethylhexahydropyridinium lies in its specific combination of functional groups and the hexahydropyridinium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H20NO+ |
|---|---|
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
4-ethynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol |
InChI |
InChI=1S/C11H20NO/c1-6-11(13)7-10(3)12(4,5)8-9(11)2/h1,9-10,13H,7-8H2,2-5H3/q+1 |
Clé InChI |
GRWLMGUBLGXQIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C[N+]1(C)C)C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate](/img/structure/B14945954.png)
![1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone](/img/structure/B14945957.png)
![1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945977.png)
![2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid](/img/structure/B14945985.png)
![2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B14945991.png)
![3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14945994.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)

![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
